2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid
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Overview
Description
2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is a complex organic compound that features an indole moiety, a thiazolidinone ring, and a propanoic acid group. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid typically involves the condensation of indole-3-carbaldehyde with thiazolidine-2,4-dione derivatives under basic conditions. The reaction is often carried out in the presence of a base such as sodium hydroxide or potassium carbonate in a suitable solvent like ethanol or methanol. The reaction mixture is usually refluxed for several hours to ensure complete conversion .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and employing continuous flow reactors to enhance yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioxo group to a thiol group.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 2 and 3 positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Halogenated or nitro-substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its anti-inflammatory, anti-allergic, and antitumor activities.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid involves its interaction with various molecular targets:
Comparison with Similar Compounds
Similar Compounds
Indole-3-acetic acid: A plant hormone with similar indole structure but different biological activities.
5-Methoxy-indole-3-propanoic acid: Another indole derivative with neuroprotective properties.
Thiazolidine-2,4-dione derivatives: Compounds with similar thiazolidinone ring structure but different substituents.
Uniqueness
2-(5-(1H-Indol-3-ylmethylene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL)propanoic acid is unique due to its combination of indole and thiazolidinone moieties, which confer a broad spectrum of biological activities and potential therapeutic applications .
Properties
Molecular Formula |
C15H12N2O3S2 |
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Molecular Weight |
332.4 g/mol |
IUPAC Name |
2-[4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-2-sulfanylidene-1,3-thiazol-3-yl]propanoic acid |
InChI |
InChI=1S/C15H12N2O3S2/c1-8(14(19)20)17-13(18)12(22-15(17)21)6-9-7-16-11-5-3-2-4-10(9)11/h2-8,18H,1H3,(H,19,20)/b9-6+ |
InChI Key |
IPQXXGHQBFWJLV-RMKNXTFCSA-N |
Isomeric SMILES |
CC(C(=O)O)N1C(=C(SC1=S)/C=C/2\C=NC3=CC=CC=C32)O |
Canonical SMILES |
CC(C(=O)O)N1C(=C(SC1=S)C=C2C=NC3=CC=CC=C32)O |
Origin of Product |
United States |
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